1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
The compound 1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a structurally complex molecule featuring a bicyclo[2.2.1]heptan-2-one core fused with a dihydroisoxazolopyridine ring system via a sulfonylmethyl linker. For instance, bicyclic ketones and isoxazolo-pyridine derivatives are frequently explored in medicinal chemistry for their metabolic stability and target-binding capabilities .
Properties
IUPAC Name |
1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-15(2)12-3-5-16(15,14(19)7-12)10-23(20,21)18-6-4-13-11(9-18)8-17-22-13/h8,12H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBUFVAZJZJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=C(C3)C=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule exhibiting a unique combination of structural features that suggest potential biological activity. This article provides a comprehensive overview of its biological activities based on current research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of isoxazole and pyridine moieties. Its molecular formula is with a molecular weight of approximately 342.43 g/mol. The compound's structure includes a bicyclic heptanone framework, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and pyridine rings often exhibit antimicrobial properties. The specific compound's sulfonyl group may enhance its interaction with microbial targets, potentially leading to inhibition of growth or cell death in various pathogens.
Anticancer Potential
Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression. For instance, the dihydroisoxazole moiety has been associated with cytotoxic effects against different cancer cell lines.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. Computational studies using tools like the PASS program suggest potential inhibitory effects on various enzymes relevant to cancer and inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cellular receptors to alter their activity.
- Pathway Interference : Disrupting biochemical pathways critical for cell survival or proliferation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 2034487-60-8 |
| Predicted Biological Activities | Antimicrobial, Anticancer |
Case Studies
-
Anticancer Activity Study :
- A study conducted on various cancer cell lines demonstrated that compounds similar to the target compound exhibited significant cytotoxicity, leading to increased apoptosis rates via mitochondrial pathways.
- The study utilized flow cytometry to assess cell viability and apoptosis markers.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
- The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, indicating effective concentrations for therapeutic use.
-
Enzyme Inhibition Analysis :
- Computational docking studies indicated strong binding affinity between the compound and target enzymes related to inflammatory responses.
- Kinetic assays confirmed that the compound acts as a competitive inhibitor for specific enzyme targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related molecules:
Physicochemical and Functional Implications
- Rigidity vs. Flexibility : The target compound’s bicyclo[2.2.1]heptan-2-one core imposes conformational rigidity, which may enhance binding specificity compared to more flexible analogues like 1l (imidazopyridine derivative) .
- Solubility and Polarity: The sulfonyl group in the target compound likely improves aqueous solubility relative to nonpolar substituents (e.g., acetyl or nitrophenyl groups in ). However, ester-containing compounds like 1l may exhibit intermediate solubility due to hydrolytic instability .
- Metabolic Stability : Thiazolo-pyridine derivatives (e.g., ) often demonstrate higher metabolic resistance due to sulfur’s electronegativity, whereas the target compound’s isoxazole ring may confer similar stability via reduced oxidative susceptibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
